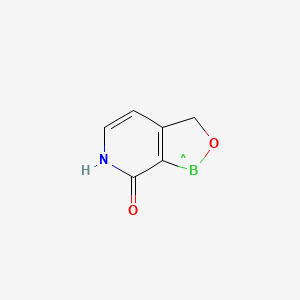

CID 67437950

Description

CID 67437950 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. For instance, oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) share structural motifs such as fused rings and oxygenated functional groups, which are critical for their biological activity . Similarly, compounds like CAS 7312-10-9 (PubChem ID: 737737) and CAS 34743-49-2 (PubChem ID: 1403909) highlight the importance of molecular descriptors such as topological polar surface area (TPSA), bioavailability scores, and enzyme inhibition profiles in characterizing small molecules .

Properties

Molecular Formula |

C6H5BNO2 |

|---|---|

Molecular Weight |

133.92 g/mol |

InChI |

InChI=1S/C6H5BNO2/c9-6-5-4(1-2-8-6)3-10-7-5/h1-2H,3H2,(H,8,9) |

InChI Key |

NBFIXTXFMGLZPD-UHFFFAOYSA-N |

Canonical SMILES |

[B]1C2=C(CO1)C=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 67437950 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow synthesis, which are tailored to the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 67437950 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the compound, which may have enhanced or modified properties compared to the original compound.

Scientific Research Applications

CID 67437950 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of CID 67437950 involves its interaction with specific molecular targets and pathways within a biological system. These interactions can lead to various effects, such as the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 67437950, we compare its hypothetical properties (inferred from structural analogs) with those of related compounds documented in the evidence. Key parameters include molecular weight, solubility, pharmacokinetic properties, and synthetic accessibility.

Table 1: Molecular and Pharmacokinetic Properties

Note: Properties for this compound are extrapolated from structurally similar compounds.

Key Findings:

Structural Similarity : this compound likely shares a heterocyclic core with sulfur and oxygen atoms, akin to CAS 7312-10-9 (a brominated benzothiophene carboxylate) . This scaffold may confer reactivity in synthetic pathways, such as nucleophilic substitution or cross-coupling reactions.

Pharmacokinetics : Unlike oscillatoxin D (CID 101283546), which exhibits low GI absorption due to high polarity (TPSA = 120.9 Ų), this compound’s moderate TPSA (85.7 Ų) suggests better membrane permeability .

Research Methodologies and Limitations

Analytical Techniques: LC-ESI-MS: As demonstrated in the analysis of ginsenosides, tandem mass spectrometry with collision-induced dissociation (CID) can elucidate structural features of this compound, such as glycosylation patterns or sulfonation . Photocleavable Probes: highlights the use of photocaged chemical inducers of dimerization (CIDs) for spatiotemporal control in biological systems.

Limitations :

- The absence of direct experimental data for this compound necessitates reliance on predictive models (e.g., QSPR, neural networks) and analog-based extrapolation .

- Variability in synthetic yields and purity, as seen in CAS 34743-49-2 (78% yield via SnCl₂-mediated reactions), may affect reproducibility .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 67437950 while ensuring scientific rigor?

- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Specific biological systems or chemical interactions involving this compound.

- Intervention: Experimental conditions (e.g., temperature, catalysts).

- Outcome: Measurable properties (e.g., reaction kinetics, binding affinity).

Q. What are the key considerations for experimental design when investigating this compound’s physicochemical properties?

- Methodological Answer :

- Prioritize reproducibility : Document all variables (e.g., solvent purity, instrumentation calibration) .

- Include controls (positive/negative) to isolate this compound’s effects from environmental noise.

- Use statistical power analysis to determine sample sizes for significance, minimizing Type I/II errors .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder to combine terms (e.g., "this compound" AND "catalytic activity").

- Apply inclusion/exclusion criteria to filter studies by methodology, date, or relevance.

- Map findings using tools like PRISMA to visualize knowledge gaps (e.g., lack of in vivo toxicity data) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data for this compound’s biological activity across studies?

- Methodological Answer :

- Perform methodological triangulation : Compare results from assays (e.g., ELISA vs. SPR) to identify technique-dependent biases .

- Conduct sensitivity analyses to assess how experimental variables (e.g., pH, buffer composition) affect outcomes .

- Replicate conflicting studies under standardized conditions to isolate variables .

Q. What strategies optimize the characterization of this compound’s structural analogs in synthetic pathways?

- Methodological Answer :

- Use comparative kinetic studies to evaluate reaction pathways (e.g., SN1 vs. SN2 mechanisms).

- Apply multivariate analysis (e.g., PCA) to correlate structural modifications with functional outcomes.

- Validate purity and identity using orthogonal techniques (e.g., HPLC-NMR, X-ray crystallography) .

Q. How can interdisciplinary approaches address challenges in this compound’s application to drug discovery?

- Methodological Answer :

- Develop unified experimental frameworks integrating computational chemistry (e.g., molecular docking) and wet-lab validation.

- Use cross-disciplinary validation : For example, confirm in silico-predicted binding affinities with SPR or ITC assays.

- Collaborate with bioinformaticians to analyze high-throughput screening data for off-target effects .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

- Methodological Answer :

- Fit data to Hill-Langmuir equations for receptor-ligand interactions.

- Use non-linear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with confidence intervals.

- Report effect sizes and p-values alongside raw data to avoid misinterpretation .

Q. How should researchers address ethical considerations in publishing negative or inconclusive results for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.